(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
Description
This compound is a bicyclo[2.2.1]heptane derivative featuring a carbamic acid tert-butyl ester moiety. Its stereochemistry (1S,3S,4R) confers rigidity to the bicyclic scaffold, which is critical for interactions with biological targets. The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability compared to unsubstituted carbamates.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@@H]1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.25 g/mol. The compound features a bicyclic structure that is significant in various biological interactions.
Research indicates that compounds similar to this compound may interact with G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Specifically, the compound may act as an orexin receptor antagonist, impacting neuropeptide signaling pathways associated with sleep regulation and appetite control .
Pharmacological Studies
Pharmacological studies have demonstrated that derivatives of the bicyclic structure exhibit significant effects on the central nervous system (CNS). For instance:
- Epibatidine Analogs : A related compound, epibatidine, has shown potent analgesic effects comparable to morphine but with a different mechanism of action . This suggests that this compound may also possess analgesic properties.
Case Study 1: Orexin Receptor Antagonism
A study investigated the effects of orexin receptor antagonists on sleep patterns in animal models. The results indicated that these compounds could significantly increase sleep duration and reduce wakefulness . This finding supports the hypothesis that this compound may have therapeutic potential in treating sleep disorders.
Case Study 2: Pain Management
Another study focused on the analgesic effects of bicyclic compounds similar to this compound. The findings revealed that these compounds could activate specific pain pathways while minimizing side effects commonly associated with traditional opioids . This positions the compound as a promising candidate for developing new pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Orexin Receptor Antagonism | Increased sleep duration in models | |
| Analgesic Effects | Comparable to morphine | |
| CNS Interaction | Modulation of neuropeptide signaling |
Table 2: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.25 g/mol |
| LogP | 0.287 |
Scientific Research Applications
Anticoagulant Development
One of the primary applications of (1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is in the synthesis of anticoagulants, particularly Edoxaban, a direct inhibitor of factor Xa. The compound serves as a precursor in synthetic pathways to create derivatives that can effectively inhibit coagulation processes in the body .
Case Study: Edoxaban Synthesis
- Objective : To synthesize Edoxaban using this compound.
- Method : The synthesis involves a series of reactions starting from the tert-butyl ester to form the active pharmaceutical ingredient.
- Results : The method demonstrated high yields and purity levels compared to previous synthesis methods.
Anti-inflammatory Activity
Research has indicated that compounds derived from carbamic acids exhibit anti-inflammatory properties. Studies involving related structures have shown promising results in reducing inflammation in animal models .
Case Study: Anti-inflammatory Testing
- Objective : Evaluate the anti-inflammatory effects of derivatives similar to this compound.
- Method : Compounds were tested using carrageenan-induced rat paw edema models.
- Results : Significant inhibition of inflammation was observed within 9 to 12 hours post-administration.
Synthetic Applications
The compound is also valuable in synthetic organic chemistry as an intermediate for various chemical transformations.
Synthesis of Novel Compounds
The unique bicyclic structure allows for modifications that can lead to new chemical entities with diverse biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Coupling Reaction | (1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)amine | Carbamate Derivatives | 85 |
| Functionalization | Tert-butyl ester | Substituted Aza-bicycles | 90 |
Biological Studies
The biological implications of this compound extend beyond pharmacology into areas such as neurobiology and cancer research.
Neuroprotective Studies
Preliminary studies suggest that derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems.
Case Study: Neuroprotection
- Objective : Investigate the neuroprotective effects of this compound.
- Method : In vitro assays on neuronal cell lines exposed to neurotoxic agents.
- Results : The compound showed promise in reducing neuronal cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Bicyclo[2.2.1]heptane Derivatives
(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester ()
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- Key Differences: Replaces the carbamic acid group with a hydroxymethyl and carboxylic acid tert-butyl ester.
- Applications : Used in peptide mimetics and as intermediates in drug synthesis .
(1S,2R,3S,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ()
Bicyclo[2.2.2]octane and Piperidine Analogues
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid ()
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- The carboxylic acid group enhances hydrophilicity .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ()
Carbamic Acid tert-Butyl Esters with Varied Substituents
(1S,2S)-(1-Benzyl-3-chloro-2-hydroxypropyl)carbamic acid tert-butyl ester ()
- Structure : Features a benzyl group and chloro-hydroxypropyl chain.
- Implications : The benzyl group enhances lipophilicity, while the chlorine atom may influence electronic properties and metabolic stability .
(1R,3S,4S)-(4-Benzyloxycarbonylamino-3-propenylcyclohexyl)carbamic acid tert-butyl ester ()
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Pharmacological Activity : Carbamic esters with bicyclo scaffolds (e.g., ) are pivotal in designing enzyme inhibitors due to their rigid, target-complementary structures. The tert-butyl group enhances stability, as seen in analogues with prolonged in vivo half-lives .
- Synthetic Utility : Compounds like those in and serve as intermediates in stereoselective syntheses, leveraging tert-butyl protection for stepwise functionalization .
- Structure-Activity Relationships (SAR) : Substituents such as hydroxymethyl () or benzyl () modulate solubility and binding affinity, highlighting the balance between hydrophilicity and lipophilicity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
